2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide
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Overview
Description
“2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide” is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes multiple heterocyclic rings and functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the morpholine and pyrazole rings through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under specific reaction conditions such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the pyrimidine and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.
Medicine
The compound’s potential medicinal properties could be explored in the context of developing new therapeutic agents. Its structure suggests it may have activity against certain biological targets, making it a subject of interest in pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of “2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide” would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide
- N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of “2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide” lies in its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-6-pyrazol-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N9O2/c1-14-24-16(12-19(27-14)29-7-3-4-23-29)20(30)22-6-5-21-17-13-18(26-15(2)25-17)28-8-10-31-11-9-28/h3-4,7,12-13H,5-6,8-11H2,1-2H3,(H,22,30)(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGJEKABPFAHER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)C(=O)NCCNC3=CC(=NC(=N3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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